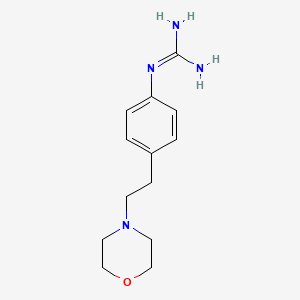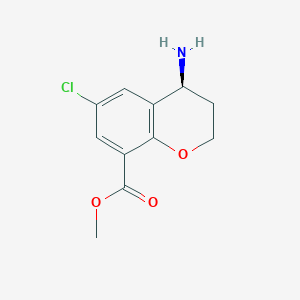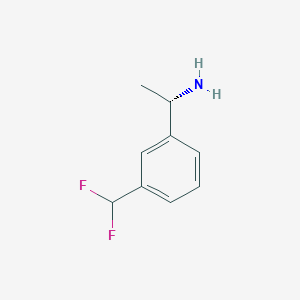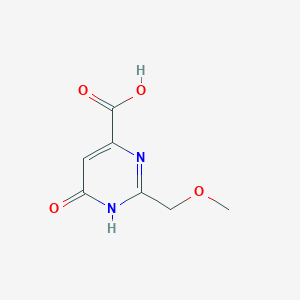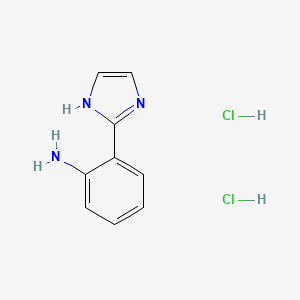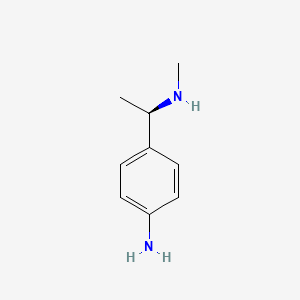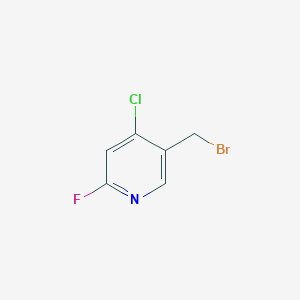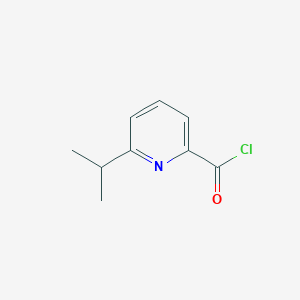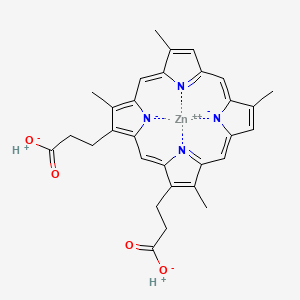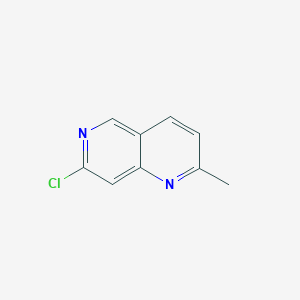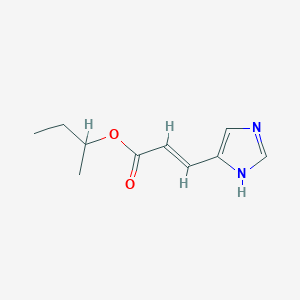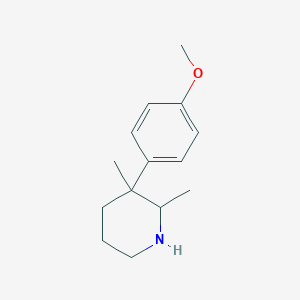
3-(4-Methoxyphenyl)-2,3-dimethylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)-2,3-dimethylpiperidine is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry due to their biological activity and structural diversity. The presence of a methoxyphenyl group and two methyl groups on the piperidine ring makes this compound particularly interesting for various chemical and pharmacological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2,3-dimethylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxybenzaldehyde and 2,3-dimethylpiperidine.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with 2,3-dimethylpiperidine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound by flowing the reactants through a reactor, which can improve yield and reduce reaction time.
Catalytic Hydrogenation: This method involves the hydrogenation of a precursor compound in the presence of a catalyst, such as palladium on carbon, to produce the desired piperidine derivative.
化学反应分析
Types of Reactions
3-(4-Methoxyphenyl)-2,3-dimethylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxyphenylmethanol or 4-methoxyaniline.
Substitution: Formation of 4-bromo-3-(4-methoxyphenyl)-2,3-dimethylpiperidine.
科学研究应用
3-(4-Methoxyphenyl)-2,3-dimethylpiperidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(4-Methoxyphenyl)-2,3-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with receptors in the body, such as neurotransmitter receptors, to modulate their activity.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in various biochemical pathways.
Signal Transduction: Affecting signal transduction pathways that regulate cellular processes.
相似化合物的比较
Similar Compounds
3-(4-Methoxyphenyl)piperidine: Lacks the two methyl groups on the piperidine ring.
4-Methoxyphenylpiperazine: Contains a piperazine ring instead of a piperidine ring.
4-Methoxyphenylacetic acid: Contains an acetic acid group instead of a piperidine ring.
Uniqueness
3-(4-Methoxyphenyl)-2,3-dimethylpiperidine is unique due to the presence of both the methoxyphenyl group and the two methyl groups on the piperidine ring, which may confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C14H21NO |
|---|---|
分子量 |
219.32 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)-2,3-dimethylpiperidine |
InChI |
InChI=1S/C14H21NO/c1-11-14(2,9-4-10-15-11)12-5-7-13(16-3)8-6-12/h5-8,11,15H,4,9-10H2,1-3H3 |
InChI 键 |
YNALYDISOFJGPY-UHFFFAOYSA-N |
规范 SMILES |
CC1C(CCCN1)(C)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


